molecular formula C35H36N2O6 B1193037 LXY6090

LXY6090

Cat. No. B1193037
M. Wt: 580.68
InChI Key: FUFGKMOHGUITMP-PLQXJYEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LXY6090 is a HIF-1 inhibitor. It not only inhibited the activity of HIF-1 in breast cancer cells but also downregulated the protein level of HIF-1α. LXY6090 showed in vivo anticancer efficacy by decreasing the HIF-1α expression in nude mice bearing MX-1 tumor xenografts.

Scientific Research Applications

Hypoxia-Inducible Factor-1 Inhibition in Breast Cancer

LXY6090, a novel derivative of Manassantin A, has been shown to inhibit Hypoxia-inducible factor-1 (HIF-1) effectively. This inhibition is crucial as HIF-1 is involved in processes that are hallmarks of cancer phenotypes. LXY6090's potency was highlighted by its IC50 value of 4.11 nM, demonstrating significant inhibition of HIF-1 activity in breast cancer cells. It also downregulated the protein level of HIF-1α, which relies on von Hippel–Lindau for proteasome degradation. Furthermore, LXY6090 reduced the activity of HIF-1 target genes, VEGF and IGF-2, in breast cancer cell lines. In vivo studies showed its anticancer efficacy by decreasing HIF-1α expression in nude mice bearing MX-1 tumor xenografts, suggesting potential as a therapeutic agent for breast cancer (Lai et al., 2016).

Impact on Cyclooxygenase in 3T3 Fibroblasts

The impact of LXY6090 on cyclooxygenase, a key enzyme in inflammatory processes, was investigated using 3T3 fibroblasts infected with the temperature-sensitive Rous sarcoma virus. The results demonstrated significant changes in gene expression and induction of a p72-74 doublet associated with cyclooxygenase in response to activation of p60v-src at 35 degrees C. This study highlights the role of LXY6090 in modifying cellular responses and the potential implications for understanding transformation processes at the cellular level (Han et al., 1990).

Synthesis and Characterization for Tumor Growth Inhibition

LXY6090's synthesis involved replacing the central tetrahydrofuran moiety of Manassantin A with a cyclopentane ring, resulting in increased HIF-1-inhibitory activity and simplified chemical properties for easier synthesis. Its effectiveness in inhibiting HIF-1α nuclear accumulation induced by hypoxia and in impeding cancer cell growth due to G2/M arrest was notable. Oral administration of LXY6090 significantly inhibited the growth of various tumors in nude mice, indicating its broad-spectrum potential against human cancers (Lang et al., 2014).

properties

Product Name

LXY6090

Molecular Formula

C35H36N2O6

Molecular Weight

580.68

IUPAC Name

cis-1,3-Bis(3-methoxy-4-(phenylcarbamoylmethoxy)-phenyl)cyclopentane

InChI

InChI=1S/C35H36N2O6/c1-40-32-20-26(15-17-30(32)42-22-34(38)36-28-9-5-3-6-10-28)24-13-14-25(19-24)27-16-18-31(33(21-27)41-2)43-23-35(39)37-29-11-7-4-8-12-29/h3-12,15-18,20-21,24-25H,13-14,19,22-23H2,1-2H3,(H,36,38)(H,37,39)/t24-,25+

InChI Key

FUFGKMOHGUITMP-PLQXJYEYSA-N

SMILES

O=C(COC1=CC=C([C@@H]2C[C@H](C3=CC=C(OCC(NC4=CC=CC=C4)=O)C(OC)=C3)CC2)C=C1OC)NC5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LXY 6090;  LXY-6090;  LXY6090; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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